2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 350996-93-9
VCID: VC21525400
InChI: InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15)
SMILES: CCCC1CCC2=C(C1)SC(=C2C(=O)N)N
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35g/mol

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 350996-93-9

Cat. No.: VC21525400

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 350996-93-9

Specification

CAS No. 350996-93-9
Molecular Formula C12H18N2OS
Molecular Weight 238.35g/mol
IUPAC Name 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15)
Standard InChI Key GRAQHIIJRKEFBF-UHFFFAOYSA-N
SMILES CCCC1CCC2=C(C1)SC(=C2C(=O)N)N
Canonical SMILES CCCC1CCC2=C(C1)SC(=C2C(=O)N)N

Introduction

Chemical Identity and Structure

Basic Identification Parameters

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is uniquely identified through several standardized parameters used in chemical databases and literature. These identification metrics provide researchers with precise means to reference and study this compound.

Table 1: Identification Parameters of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

ParameterValue
CAS Number350996-93-9
IUPAC Name2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular FormulaC₁₂H₁₈N₂OS
Molecular Weight238.35 g/mol
MDL NumberMFCD01993617
PubChem Compound ID2887357

The compound is precisely characterized through standardized chemical notations including its SMILES code (CCCC1CCC2=C(C1)SC(=C2C(=O)N)N) and InChI string (InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15)), which provide machine-readable representations of its structure .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide provide essential information for researchers handling this compound in laboratory settings. These properties influence its behavior in different environments and experimental conditions.

Table 2: Physical Properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

PropertyValueReference
Physical StateSolid
Molecular Weight238.35 g/mol
Density1.2±0.1 g/cm³
Flash Point173.6±27.9 °C
Boiling Point363.5±42.0 °C at 760 mmHg
Polarizability27.2±0.5 10⁻²⁴cm³
Vapor Pressure0.0±0.8 mmHg at 25°C

The compound's relatively high boiling point and low vapor pressure indicate limited volatility at room temperature, which is characteristic of many organic compounds with similar molecular weights and functional groups. The moderate density is typical for organic compounds containing heteroatoms like sulfur and nitrogen .

Chemical Properties and Reactivity

The chemical properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are largely dictated by its functional groups. The amino group at position 2 is a nucleophilic center capable of participating in a range of reactions including acylation, alkylation, and condensation reactions. This primary amine functionality also contributes to the compound's basicity.

The carboxamide group (-CONH₂) at position 3 can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It can also participate in dehydration reactions to form nitriles or be reduced to form amines. As both a hydrogen bond donor and acceptor, the carboxamide group plays a significant role in the compound's solubility properties and potential interactions with biological systems.

The thiophene ring, as an electron-rich heterocycle, may participate in electrophilic aromatic substitution reactions, though with different reactivity patterns compared to benzene. The partially saturated cyclohexane portion with the propyl substituent contributes to the compound's lipophilic character, potentially enhancing its membrane permeability in biological systems .

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